N-isoquinolin-1-yl-3,3-dimethylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-1-yl-3,3-dimethylbutanamide typically involves the reaction of isoquinoline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-isoquinolin-1-yl-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N-isoquinolin-1-yl-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isoquinolin-1-yl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of voltage-gated potassium channels, particularly KCNQ2/3 (Kv7.2/Kv7.3). This modulation leads to the opening of these channels, resulting in an increased flow of potassium ions out of neurons. The hyperpolarization of neurons reduces their excitability, which is beneficial in conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
N-(1-Isoquinolinyl)-3,3-dimethylbutanamide: A closely related compound with similar structural features.
N-isoquinolin-1-yl-3-methoxybenzamide: Another isoquinoline derivative with different substituents.
Uniqueness
N-isoquinolin-1-yl-3,3-dimethylbutanamide is unique due to its specific interaction with voltage-gated potassium channels, which distinguishes it from other isoquinoline derivatives. This unique mechanism of action makes it a promising candidate for therapeutic applications in neurological disorders .
Properties
CAS No. |
40339-94-4 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-isoquinolin-1-yl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)10-13(18)17-14-12-7-5-4-6-11(12)8-9-16-14/h4-9H,10H2,1-3H3,(H,16,17,18) |
InChI Key |
GFCLWMDENFGZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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